Methyl 1-vinyl-1H-pyrrole-3-carboxylate

Conducting polymers Solution-processable electronics Polypyrrole functionalization

Procure Methyl 1-vinyl-1H-pyrrole-3-carboxylate (CAS 952182-28-4) for its 3-carboxylate ester, which confers solubility in THF and a LogP of 1.1. This ensures solution processability for organic electronics and sensors, unlike insoluble unsubstituted analogs. The regiochemistry preserves 2- and 5-positions for orthogonal functionalization, critical for precise material design.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 952182-28-4
Cat. No. B12641870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-vinyl-1H-pyrrole-3-carboxylate
CAS952182-28-4
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN(C=C1)C=C
InChIInChI=1S/C8H9NO2/c1-3-9-5-4-7(6-9)8(10)11-2/h3-6H,1H2,2H3
InChIKeyCBZUMOWPQJQFCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-vinyl-1H-pyrrole-3-carboxylate (CAS 952182-28-4): Pyrrole-Based Monomer with Dual Polymerization Handles


Methyl 1-vinyl-1H-pyrrole-3-carboxylate (CAS 952182-28-4) is a bifunctional pyrrole monomer bearing an N-vinyl substituent and a 3-carboxylate ester group . With the molecular formula C₈H₉NO₂ and molecular weight of 151.16 g/mol, this compound presents two distinct polymerization handles: the N-vinyl group enables radical and cationic chain-growth polymerization, while the pyrrole ring remains available for oxidative polymerization [1]. This dual functionality distinguishes it from simpler N-vinylpyrroles that lack ring substituents for property modulation. The 3-carboxylate ester offers a synthetically accessible handle for pre-polymerization functionalization or post-polymerization modification, with a boiling point of 149.9±23.0 °C (760 mmHg) and density of 1.03±0.1 g/cm³ at 20 °C .

Why Methyl 1-vinyl-1H-pyrrole-3-carboxylate Cannot Be Replaced by Generic N-Vinylpyrroles or 2-Carboxylate Isomers


Procurement decisions predicated on generic N-vinylpyrrole monomers overlook critical performance determinants encoded in the substitution pattern. Unsubstituted N-vinylpyrrole yields polypyrrole with intrinsically low solubility, severely restricting solution processing and post-polymerization functionalization [1]. The 3-carboxylate ester in this compound confers demonstrably altered physicochemical properties: a LogP of 1.1 (versus 1.72 for unsubstituted N-vinylpyrrole) and a topological polar surface area of 31.2 Ų (versus 5 Ų), translating to measurably different partitioning behavior . Furthermore, the 3-position regiochemistry diverges fundamentally from 2-carboxylate analogs in both electronic properties and steric accessibility during subsequent transformations. Substituting this compound with a generic N-vinylpyrrole or an incorrectly positioned carboxylate isomer would alter polymerization kinetics, copolymer composition, and the resultant polymer's solubility profile, thereby invalidating reproducibility in applications requiring precise material properties.

Methyl 1-vinyl-1H-pyrrole-3-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Polymer Solubility via 3-Carboxylate Ester vs Unsubstituted N-Vinylpyrrole

Polymers derived from unsubstituted N-vinylpyrrole exhibit negligible solubility in common organic solvents, precluding solution-based processing and spectroscopic characterization [1]. In contrast, the introduction of alkyl and ester substituents at the pyrrole 3-position yields polymers that are soluble in tetrahydrofuran (THF) and other organic solvents, enabling solution electrochemistry and film casting [2]. The methyl ester group in this compound provides the necessary steric bulk to disrupt polymer chain packing without electronically deactivating the pyrrole ring, a balance that 2-substituted analogs do not equivalently achieve due to altered conjugation pathways [1].

Conducting polymers Solution-processable electronics Polypyrrole functionalization

Reduced Polymer Conductivity vs Unsubstituted Polypyrrole Enables Resistive Sensing Applications

The conductivity values of poly-3-substituted pyrroles are consistently lower than that of unmodified polypyrrole [1]. While this reduction is a drawback for applications requiring maximum conductivity, it is advantageous for chemiresistive gas sensing, where a higher baseline resistance enhances sensitivity to volatile organic compound (VOC) adsorption events. 3-Carboxy substituted pyrrole polymers deposited on poly(vinylidene fluoride) membranes have demonstrated measurable gas sensitivity toward multiple classes of VOCs, with the ester functionality providing specific interaction sites for polar analytes [2].

Gas sensors Chemiresistors Volatile organic compound detection

Differentiated Lipophilicity vs Unsubstituted N-Vinylpyrrole Alters Monomer Partitioning

The XLogP3-AA value for methyl 1-vinyl-1H-pyrrole-3-carboxylate is 1.1 . In contrast, the ACD/LogP value for unsubstituted N-vinylpyrrole is 1.72 . This 0.62 log unit difference corresponds to an approximately 4.2-fold lower octanol-water partition coefficient for the carboxylate-substituted monomer, a difference that meaningfully alters its distribution between aqueous and organic phases during emulsion, suspension, or interfacial polymerization processes.

Monomer partitioning LogP prediction Emulsion polymerization

Increased Polar Surface Area vs Unsubstituted N-Vinylpyrrole for Altered Intermolecular Interactions

The topological polar surface area (TPSA) of methyl 1-vinyl-1H-pyrrole-3-carboxylate is 31.2 Ų . This is 6.2-fold larger than the TPSA of unsubstituted N-vinylpyrrole, which is 5 Ų . The substantially higher polar surface area reflects the contribution of the carboxylate ester moiety and predicts stronger intermolecular dipole-dipole and hydrogen-bonding interactions in both the monomer and the resulting polymer.

TPSA Membrane permeability Polymer film properties

Regiochemical Differentiation: 3-Carboxylate vs 2-Carboxylate Isomers in Electrophilic Substitution and Cross-Coupling

The 3-carboxylate substitution pattern positions the electron-withdrawing ester group meta to the pyrrole nitrogen, whereas 2-carboxylate isomers place the ester ortho to the nitrogen. This regiochemical difference alters the electron density distribution on the pyrrole ring: 3-substituted pyrroles retain greater nucleophilic character at the 2- and 5-positions compared to 2-substituted analogs, which deactivate the adjacent positions toward electrophilic attack [1]. Consequently, 3-carboxylate derivatives offer distinct regioselectivity profiles in electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing access to substitution patterns inaccessible from 2-carboxylate starting materials [2].

Regioselectivity Cross-coupling reactions Electrophilic aromatic substitution

Higher Boiling Point vs Unsubstituted N-Vinylpyrrole for Thermal Processing Compatibility

Methyl 1-vinyl-1H-pyrrole-3-carboxylate exhibits a boiling point of 149.9±23.0 °C at 760 mmHg . In comparison, unsubstituted N-vinylpyrrole has a significantly lower boiling point of 107.3±13.0 °C at 760 mmHg . This 42.6 °C difference reduces monomer volatility under ambient and moderately elevated temperature conditions, mitigating evaporative loss during open-vessel processing and reducing vapor-phase monomer concentration for safer handling.

Monomer volatility Thermal polymerization Process safety

Methyl 1-vinyl-1H-pyrrole-3-carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


Soluble Conducting Polymer Precursor for Solution-Processed Electronic Devices

This monomer is appropriate for research programs developing solution-processable conducting polymers for organic electronics, electrochromic devices, or sensors where unsubstituted N-vinylpyrrole polymers fail due to insolubility. The 3-carboxylate ester confers solubility in THF and similar organic solvents, enabling spin-coating and inkjet printing [1][2]. The intermediate conductivity of the resulting polymer (lower than unsubstituted polypyrrole) is advantageous for resistive sensing applications where a higher baseline resistance improves VOC detection sensitivity [2].

Precursor to 3-Substituted Pyrrole Heterocycles via Electrophilic Substitution

The 3-carboxylate substitution pattern leaves the pyrrole 2- and 5-positions available for electrophilic functionalization, providing access to 2,3- and 3,5-disubstituted pyrrole scaffolds [1]. This regiochemical profile is orthogonal to that of 2-carboxylate N-vinylpyrrole isomers, which would direct substitution to alternative positions. Procurement of this specific regioisomer is essential when synthetic routes require subsequent functionalization at the 2-position while retaining the ester at the 3-position [1][3].

Copolymerization Studies Requiring Controlled Monomer Hydrophilicity

The XLogP3-AA value of 1.1 indicates moderate hydrophilicity relative to unsubstituted N-vinylpyrrole (LogP 1.72) . This difference alters monomer partitioning in emulsion or suspension copolymerization systems, enabling controlled incorporation into amphiphilic copolymers. The topological polar surface area of 31.2 Ų further predicts enhanced compatibility with polar comonomers and polar substrates compared to unsubstituted analogs . Researchers investigating structure-property relationships in pyrrole-containing copolymers should select this specific monomer to access a distinct region of hydrophilicity space.

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